molecular formula C11H7ClN2O B2880769 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile CAS No. 320424-75-7

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile

Cat. No.: B2880769
CAS No.: 320424-75-7
M. Wt: 218.64
InChI Key: LRKKASBLGOQPQQ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

Scientific Research Applications

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels . These interactions help modulate neuronal excitability and reduce seizure activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of both a nitrile and a methyl group on the oxazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c1-7-9(6-13)11(14-15-7)8-4-2-3-5-10(8)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKKASBLGOQPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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